Sulukast Binding Affinity (pKi) vs. Montelukast & Zafirlukast at Human CysLT1
Sulukast demonstrates moderate affinity for the human CysLT1 receptor with a reported pKi value of 8.3 [1]. This is a class-level inference for potency. For comparison, montelukast has a reported Ki of 0.18 nM (pKi ~9.74) for the guinea pig lung LTD4 receptor , and zafirlukast has a reported Ki of 0.86 nM (pKi ~9.07) . This indicates Sulukast has a lower binding affinity at the primary target compared to clinically established oral LTRAs, a key consideration for experimental design requiring a compound with a specific affinity profile.
| Evidence Dimension | Binding Affinity (pKi) for CysLT1 Receptor |
|---|---|
| Target Compound Data | pKi = 8.3 (Human CysLT1) |
| Comparator Or Baseline | Montelukast: Ki = 0.18 nM (pKi ~9.74, Guinea Pig Lung); Zafirlukast: Ki = 0.86 nM (pKi ~9.07) |
| Quantified Difference | Sulukast exhibits a lower affinity (higher Ki / lower pKi) by at least one order of magnitude compared to montelukast and zafirlukast. |
| Conditions | Binding affinity assays (species/receptor source noted) |
Why This Matters
This data informs researchers requiring a CysLT1 antagonist with defined, moderate binding affinity, useful for mechanistic studies where potent receptor blockade might obscure nuanced physiological responses.
- [1] GPCRdb. Sulukast Bioactivity Page (CysLT1 pKi = 8.3). View Source
